REACTION_CXSMILES
|
Br[C:2]1[CH:23]=[CH:22][C:5]2[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[CH:15]([O:19]CC)OCC)=[N:7][O:8][C:4]=2[CH:3]=1.C([Li])CCC.[C:29](=[O:31])=[O:30]>CCOCC>[CH:15]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:6]1[C:5]2[CH:22]=[CH:23][C:2]([C:29]([OH:31])=[O:30])=[CH:3][C:4]=2[O:8][N:7]=1)=[O:19]
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Name
|
6-bromo-3-(2-(diethoxymethyl)phenyl)benzo[d]isoxazole
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(=NO2)C2=C(C=CC=C2)C(OCC)OCC)C=C1
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Name
|
Compound 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(=NO2)C2=C(C=CC=C2)C(OCC)OCC)C=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
hexanes
|
Quantity
|
55.8 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the resulting reaction
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
stirring in cold bath under nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 2N HCl (100 mL)
|
Type
|
CUSTOM
|
Details
|
the ether removed under reduced pressure and ethanol (300 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
The resultant yellow suspension was stirred on at 60° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred in ice bath for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
resulting yellow solid
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven at 45° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=CC=C1)C1=NOC2=C1C=CC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |